4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
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Overview
Description
4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid is a complex organic compound that features a thiazole ring, an amino group, and a benzoic acid moiety. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid typically involves the formation of the thiazole ring followed by the attachment of the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with an appropriate acylating agent to form the thiazole-acetyl intermediate. This intermediate is then reacted with 4-aminobenzoic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities and exhibit similar biological activities.
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 4-hydroxybenzoic acid have similar functional groups and applications
Uniqueness
4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid is unique due to its specific combination of a thiazole ring and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-6(2-4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNGKZGRTLSGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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